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Compound of Interest

Compound Name:
N,N-Dimethyl-1H-pyrazolo[3,4-

d]pyrimidin-4-amine

CAS No.: 23002-57-5

Cat. No.: B12108735

Get Quote

Welcome to the Application Support Center for Pyrazolo[3,4-d]pyrimidine optimization. This

scaffold is a privileged structure in oncology and neurology, acting as a potent ATP-mimetic for

kinases such as Src, Abl, EGFR, and BTK. However, due to their rigid, planar structure and

high hydrogen-bonding capacity, these molecules frequently suffer from poor physicochemical

properties, classifying them as Biopharmaceutics Classification System (BCS) Class II or IV

compounds.

This guide provides field-proven troubleshooting strategies, focusing on the causality behind

permeability failures and self-validating methodologies to overcome them.

Part 1: Molecular Design & Optimization FAQs
Q1: My pyrazolo[3,4-d]pyrimidine inhibitor shows sub-nanomolar biochemical potency (IC₅₀)

but fails to inhibit the target in cellular assays. What is the root cause? A1: This massive drop-

off between biochemical and cellular efficacy is the hallmark of poor passive membrane

permeability. Causality: The pyrazolo[3,4-d]pyrimidine core requires multiple hydrogen bond

donors (HBDs) and acceptors to anchor into the kinase hinge region. However, a high
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topological polar surface area (tPSA > 120 Å²) and excessive HBDs incur a massive

desolvation penalty. The molecule cannot shed its water hydration shell to partition into the

lipophilic core of the cell membrane. Solution: Employ a prodrug strategy. Masking polar groups

with a water-soluble, ionizable moiety (e.g., an N-methylpiperazino group linked via an O-alkyl

carbamate) temporarily lowers the desolvation energy barrier, allowing passive diffusion. Once

intracellular, ubiquitous esterases cleave the moiety to release the active kinase inhibitor 1.

Q2: How can I structurally modify the core to improve passive diffusion without losing kinase

selectivity? A2:Causality: The C3 position typically projects into the hydrophobic pocket of the

kinase, while the N1 position interacts with the solvent-exposed ribose-binding pocket. Over-

decorating these positions with polar functional groups traps the molecule in the aqueous

phase. Solution: Utilize macrocyclization or scaffold hopping. Tying the functional groups at C3

and N1 into a macrocycle restricts conformational flexibility and promotes intramolecular

hydrogen bonding. This effectively "hides" polarity from the surrounding solvent, increasing the

lipophilic efficiency (LipE) and driving membrane insertion without increasing the overall

molecular weight excessively.

Part 2: Formulation & Delivery FAQs
Q3: My lead compound precipitates in assay buffers (DMEM/HBSS), ruining my in vitro

permeability readouts. How should I formulate it? A3:Causality: Pyrazolo[3,4-d]pyrimidines

often possess strong crystal lattice energies (indicated by high melting points) combined with

high lipophilicity. When introduced to aqueous physiological buffers, they rapidly crystallize.

This destroys the concentration gradient required to drive passive diffusion, resulting in a false-

negative apparent permeability ( Papp​). Solution: Generate an amorphous solid dispersion

using hydrophilic polymeric carriers. Techniques such as inkjet printing or hot-melt extrusion

with polymers like Pluronic F-127 prevent crystallization by trapping the drug in an amorphous

state. Furthermore, Pluronic polymers actively facilitate transport across challenging barriers

like the Blood-Brain Barrier (BBB), which is critical for targeting CNS malignancies like

Glioblastoma Multiforme 2.

Part 3: In Vitro Permeability Assay Troubleshooting
(Caco-2)
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Q4: My Caco-2 assay yields an Efflux Ratio ( Papp​B-A / Papp​A-B) > 2.0. Is my compound

being actively pumped out of the cell? A4: Yes. Causality: Pyrazolo[3,4-d]pyrimidines

substituted with basic amines (pKa > 8) and high lipophilicity are classic substrates for apical

efflux transporters, specifically P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance

Protein (BCRP). As the molecule enters the enterocyte, these ATP-binding cassette (ABC)

transporters recognize the amphiphilic structure and actively pump it back into the apical

(intestinal lumen) compartment, severely limiting oral bioavailability 3. Solution: Perform

chemical phenotyping. Run the bidirectional Caco-2 assay in the presence of specific inhibitors:

Elacridar or Verapamil (10 µM) for P-gp, and Ko143 (1 µM) for BCRP. If co-dosing collapses

the efflux ratio to ~1.0, your compound is a confirmed substrate 4.

Q5: The mass balance (recovery) in my Caco-2 assay is below 50%. Where is the compound

going? A5:Causality: Low recovery (<70%) invalidates the permeability coefficient. For this

scaffold, it stems from two primary sinks:

Non-Specific Binding (NSB): Highly lipophilic analogs adhere to the plastic transwell inserts.

Lysosomotropism: Basic derivatives become protonated in the acidic environment of

intracellular lysosomes (pH ~4.5), becoming trapped and failing to reach the basolateral

receiver well. Solution: Add 4% Bovine Serum Albumin (BSA) to the basolateral receiver

well. BSA acts as a thermodynamic "sink," mimicking systemic circulation and pulling the

lipophilic compound across the monolayer. Additionally, perform a cell lysate extraction step

at the end of the assay to quantify trapped intracellular fractions.

Part 4: Key Experimental Protocols
Self-Validating Bidirectional Caco-2 Efflux Phenotyping
Assay
This protocol ensures internal validation by coupling permeability measurements with mass-

balance tracking and monolayer integrity checks.

Step 1: Monolayer Integrity Validation

Culture Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) for 21 days to

allow full differentiation and tight junction formation.
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Validation Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if

TEER > 400 Ω·cm². Add Lucifer Yellow (100 µM) as a paracellular leakiness control ( Papp​

must be < 0.5 × 10⁻⁶ cm/s).

Step 2: Buffer Preparation & Sink Conditions

Prepare Transport Buffer: Hank's Balanced Salt Solution (HBSS) buffered with 10 mM

HEPES (pH 7.4).

To prevent NSB and maintain sink conditions, supplement the receiver compartment

(Basolateral for A-B; Apical for B-A) with 4% BSA.

Step 3: Dosing & Transporter Inhibition

Prepare compound dosing solutions at 10 µM (ensure final DMSO concentration is ≤ 1% to

avoid cell toxicity).

Control Arm: Dose compound alone in A-B and B-A directions.

Phenotyping Arm: Pre-incubate cells for 30 mins with 10 µM Elacridar (P-gp inhibitor) or 1

µM Ko143 (BCRP inhibitor), then dose the test compound containing the respective inhibitor.

Step 4: Sampling & Mass Balance Extraction

Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer.

Take 50 µL aliquots from the receiver well at 30, 60, 90, and 120 minutes. Replace with an

equal volume of fresh buffer.

Mass Balance Step: At 120 minutes, aspirate all buffers. Wash the cell monolayer twice with

ice-cold PBS. Add 200 µL of cold Acetonitrile/Water (80:20) directly to the cells, scrape, and

centrifuge to extract intracellularly trapped compound.

Step 5: LC-MS/MS Quantification & Calculation

Quantify compound concentrations via LC-MS/MS.

Calculate Apparent Permeability: Papp​=(dQ/dt)/(C0​×A)
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(Where dQ/dt is the steady-state flux, C0​is initial concentration, and A is the surface area).

Calculate Efflux Ratio (ER): ER=Papp​(B−A)/Papp​(A−B) .

Calculate Recovery %: (AmountReceiver​+AmountDonor​+AmountCell_Lysate​)/AmountInitial​

×100 .

Part 5: Quantitative Data Presentation
Table 1: Expected Caco-2 Permeability Profiles for Pyrazolo[3,4-d]pyrimidine Derivatives
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Compound
Profile

Papp​A-B
(10⁻⁶ cm/s)

Papp​B-A
(10⁻⁶ cm/s)

Efflux Ratio
Recovery
(%)

Diagnosis &
Recommen
ded Action

Unmodified

Core
< 1.0 < 1.0 ~1.0 > 80%

Poor passive

permeability.

Action:

Prodrug

design or

reduce tPSA.

Basic Amine

Analog
2.5 15.0 6.0 > 80%

Active efflux

(P-gp/BCRP

substrate).

Action: Co-

dose with

Elacridar.

Highly

Lipophilic
N/A (BLQ) N/A (BLQ) N/A < 40%

Non-specific

binding/preci

pitation.

Action: Add

4% BSA to

receiver.

Prodrug

Optimized
12.0 14.5 1.2 > 85%

Optimal

permeability.

Action:

Proceed to in

vivo PK

studies.

*BLQ = Below Limit of Quantification

Part 6: Visualizations
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Decision tree for troubleshooting pyrazolo[3,4-d]pyrimidine permeability failures.
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Intracellular permeability and efflux mechanisms of kinase inhibitors in a Caco-2 cell.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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